molecular formula C8H16NO9P B12838487 [(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

Cat. No.: B12838487
M. Wt: 301.19 g/mol
InChI Key: QDSLHWJDSQGPEE-OSMVPFSASA-N
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Description

N-acetyl-D-galactosamine-6-phosphate is a galactosamine phosphate involved in galactose metabolism and the phosphotransferase system (PTS). It is a derivative of N-acetyl-D-galactosamine, where the hydroxyl group at the sixth position is phosphorylated. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-D-galactosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-galactosamine. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.

Industrial Production Methods

Industrial production of N-acetyl-D-galactosamine-6-phosphate involves enzymatic methods where specific enzymes catalyze the phosphorylation of N-acetyl-D-galactosamine. This method is preferred due to its high specificity and yield. The enzymes used in this process are often derived from microbial sources and are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-galactosamine-6-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using NagA under physiological conditions.

    Phosphorylation: Phosphoryl chloride or phosphoric acid in an aqueous medium with controlled pH.

Major Products

    Hydrolysis: N-acetyl-D-galactosamine and inorganic phosphate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-acetyl-D-galactosamine-6-phosphate has numerous applications in scientific research:

    Biochemistry: It is used to study galactose metabolism and the phosphotransferase system (PTS).

    Medicine: The compound is investigated for its role in metabolic disorders and potential therapeutic applications.

    Biotechnology: It is used in the production of bioactive compounds and as a substrate in enzymatic reactions.

    Industrial Applications: The compound is used in the synthesis of complex carbohydrates and glycoconjugates.

Mechanism of Action

N-acetyl-D-galactosamine-6-phosphate exerts its effects by participating in the galactose metabolism pathway. It is phosphorylated by specific kinases and then hydrolyzed by enzymes such as NagA. This process is crucial for the regulation of galactose levels in the cell and the production of energy .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine-6-phosphate: Similar in structure but differs in the position of the acetyl group.

    N-acetyl-D-mannosamine-6-phosphate: Another similar compound with a different stereochemistry.

Uniqueness

N-acetyl-D-galactosamine-6-phosphate is unique due to its specific role in the galactose metabolism pathway and its involvement in the phosphotransferase system (PTS). Its ability to be hydrolyzed by NagA distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8-/m0/s1

InChI Key

QDSLHWJDSQGPEE-OSMVPFSASA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

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